molecular formula C18H19N3O5S B12733773 Ondansetron 8-sulfate CAS No. 126671-73-6

Ondansetron 8-sulfate

Katalognummer: B12733773
CAS-Nummer: 126671-73-6
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: FKMUSAHZDJNPJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ondansetron 8-sulfate is a major human metabolite of Ondansetron, a potent and selective 5-HT3 receptor antagonist used to manage nausea and vomiting induced by chemotherapy, radiotherapy, and surgery . The parent drug, Ondansetron, works by blocking serotonin receptors both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the area postrema, preventing the initiation of the vomiting reflex . Research into metabolites like this compound is critical for understanding the full pharmacokinetic profile, metabolism, and elimination pathways of the parent drug. Ondansetron is primarily metabolized in the liver by cytochrome P450 enzymes, followed by conjugation, and this compound is a significant product of this process . This metabolite is essential for studies in areas such as drug metabolism, pharmacokinetic-pharmacodynamic (PK-PD) modeling, and bioanalytical method development and validation. It serves as a vital reference standard for the accurate quantification of Ondansetron and its metabolites in biological matrices during preclinical and clinical research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

126671-73-6

Molekularformel

C18H19N3O5S

Molekulargewicht

389.4 g/mol

IUPAC-Name

[9-methyl-6-[(2-methylimidazol-1-yl)methyl]-5-oxo-7,8-dihydro-6H-carbazol-1-yl] hydrogen sulfate

InChI

InChI=1S/C18H19N3O5S/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)22)13-4-3-5-15(17(13)20(14)2)26-27(23,24)25/h3-5,8-9,12H,6-7,10H2,1-2H3,(H,23,24,25)

InChI-Schlüssel

FKMUSAHZDJNPJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)OS(=O)(=O)O

Herkunft des Produkts

United States

Metabolic Formation Pathways and Enzymatic Biotransformation of Ondansetron 8 Sulfate

Precursor Formation: Hydroxylation of Ondansetron (B39145) to 8-Hydroxyondansetron (B29592)

The initial and rate-limiting step in the formation of Ondansetron 8-sulfate is the hydroxylation of the parent ondansetron molecule. This Phase I metabolic reaction introduces a hydroxyl group (-OH) onto the indole (B1671886) moiety of the compound. nih.govdrugbank.comfda.govfda.gov While hydroxylation can occur at the 6, 7, or 8 positions of the indole ring, the formation of 8-hydroxyondansetron is a major pathway. clinpgx.orgnih.gov This specific transformation converts ondansetron into its active metabolite, 8-hydroxyondansetron, which serves as the direct precursor, or substrate, for the subsequent sulfation reaction. nih.gov

Sulfate (B86663) Conjugation of 8-Hydroxyondansetron to this compound

Following its formation, 8-hydroxyondansetron undergoes a Phase II metabolic reaction known as sulfate conjugation. ncats.ioclinpgx.orghee.nhs.uk In this pathway, a sulfonate group (SO₃⁻) is transferred from a donor molecule to the hydroxyl group of 8-hydroxyondansetron. This process results in the formation of this compound, a more water-soluble conjugate that is more readily excreted from the body. smolecule.comxenotech.com Along with glucuronidation, sulfation is a primary conjugation pathway for hydroxylated ondansetron metabolites. ncats.iodrugbank.comfda.govhee.nhs.uk The major urinary metabolites of ondansetron include both sulphate and glucuronide conjugates. drugbank.comhres.ca

Enzymatic Systems Governing Ondansetron Sulfation

The biotransformation of ondansetron to this compound is not a spontaneous process but is meticulously controlled and catalyzed by specific enzyme systems within the liver. Both Phase I and Phase II reactions are dependent on distinct superfamilies of enzymes that govern the rate and extent of metabolite formation.

The conjugation of 8-hydroxyondansetron with a sulfate group is catalyzed by a family of enzymes known as sulfotransferases (SULTs). smolecule.com These cytosolic enzymes facilitate the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxylated metabolite. xenotech.com This reaction increases the polarity and water solubility of the molecule, preparing it for elimination. The sulfation pathway, mediated by SULTs, is a critical component of the detoxification and clearance of ondansetron's hydroxylated intermediates. smolecule.com

The preceding hydroxylation of ondansetron to 8-hydroxyondansetron is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govdrugbank.comnih.gov These enzymes are central to the metabolism of a vast number of xenobiotics. In vitro studies using human liver microsomes have identified that multiple CYP isoforms are capable of metabolizing ondansetron, highlighting a degree of redundancy in its metabolic pathway. nih.govhee.nhs.uk The primary isoforms implicated in the hydroxylation of ondansetron are CYP1A2 and CYP2D6, with contributions from other isoforms like CYP3A4. nih.govdrugbank.comclinpgx.org

Research has demonstrated that the CYP1A2 isoform plays a significant role in the formation of 8-hydroxyondansetron. nih.govclinpgx.org At therapeutically relevant concentrations, CYP1A2 is considered a dominant enzyme in the biotransformation of ondansetron into its primary hydroxylated metabolites, including 8-hydroxyondansetron. proquest.com Studies have confirmed that cell lines expressing CYP1A2 are capable of metabolizing ondansetron, and chemical inhibition of this enzyme in human liver microsomes reduces the formation of these metabolites. nih.gov Ondansetron has been shown to competitively inhibit CYP1A2 activity, with a noted inhibition constant (Ki) of 3.2 μM. nih.gov

The CYP2D6 isoform is also involved in the hydroxylation of ondansetron, although its relative contribution can vary. nih.govclinpgx.orghee.nhs.uk Some studies characterize its role as minor compared to other CYP enzymes. nih.govnih.gov However, other research suggests CYP2D6 may be responsible for approximately 30% of the total metabolism of ondansetron. clinpgx.org The involvement of CYP2D6 may also be concentration-dependent, with its contribution becoming more apparent at higher, supraphysiological concentrations of ondansetron. proquest.com The genetic polymorphism of the CYP2D6 gene can lead to variations in enzyme activity, which has been linked to differing responses to the drug. childrensmercy.orghee.nhs.uk Ondansetron also acts as a competitive inhibitor of CYP2D6, with a reported Ki of 21.0 μM. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Formation

Metabolic Step Precursor Compound Product Compound Key Enzyme Family Specific Isoforms
Phase I: Hydroxylation Ondansetron 8-Hydroxyondansetron Cytochrome P450 (CYP) CYP1A2, CYP2D6

| Phase II: Sulfation | 8-Hydroxyondansetron | this compound | Sulfotransferases (SULTs) | Not specified in results |

Table 2: Contribution of Cytochrome P450 Isoforms to Ondansetron Hydroxylation

CYP Isoform Role in 8-Hydroxyondansetron Formation Supporting Findings
CYP1A2 Dominant at therapeutic concentrations. proquest.com Confirmed via studies with specific inhibitors and recombinant enzymes. nih.govproquest.com

| CYP2D6 | Minor to moderate role; may be concentration-dependent. nih.govclinpgx.orgproquest.com | Contributes to approximately 30% of metabolism; more involved at higher concentrations. clinpgx.orgproquest.com |

Contribution of Cytochrome P450 Enzymes (CYPs) to Precursor Hydroxylation

CYP3A4 Isoform Involvement in Metabolite Genesis
Enzyme FamilySpecific Isoform(s)Role in Ondansetron Metabolism
Cytochrome P450CYP3A4Predominant role in overall ondansetron turnover; involved in hydroxylation. drugbank.comclinpgx.orgnih.gov
Cytochrome P450CYP1A2Dominant in the formation of 7-hydroxyondansetron and 8-hydroxyondansetron at therapeutic concentrations. clinpgx.orgproquest.com
Cytochrome P450CYP2D6Minor role in hydroxylation, mediating approximately 30% of total metabolism. clinpgx.orgnih.govresearchgate.net

Pharmacokinetic Variability and Genetic Determinants of Metabolite Formation

The metabolism of ondansetron exhibits significant inter-individual variability, which can be attributed in large part to genetic factors influencing the activity of metabolic enzymes. nih.gov This variability affects the rate of formation of metabolites, including the hydroxylated precursors to this compound.

Influence of Genetic Polymorphisms on Metabolic Enzyme Activity and Metabolite Production

Genetic polymorphisms in the genes encoding CYP enzymes are a major source of pharmacokinetic variability. The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants that can lead to different metabolic phenotypes. nih.govhee.nhs.ukmydruggenome.org Individuals can be classified based on their predicted enzyme activity.

CYP2D6 Metabolizer Phenotypes and Their Impact on Ondansetron Metabolism

Phenotype Genotype Description Impact on Ondansetron Metabolism
Ultrarapid Metabolizers (UM) Multiple copies of functional CYP2D6 alleles. mydruggenome.org Increased metabolism and clearance, leading to lower plasma concentrations of ondansetron. hee.nhs.uk This has been associated with a decreased anti-emetic response. hee.nhs.uk
Normal Metabolizers (NM) Two copies of normal function alleles. mydruggenome.org Standard metabolism of ondansetron. mydruggenome.org
Intermediate Metabolizers (IM) Combination of decreased function and/or no function alleles. mydruggenome.org Reduced metabolic capacity compared to normal metabolizers.

| Poor Metabolizers (PM) | Two no-function alleles. mydruggenome.org | Significantly reduced metabolism, which can lead to elevated plasma concentrations of ondansetron. nih.gov |

Stereoselective Disposition and Metabolism Leading to Sulfated Metabolites

Ondansetron is administered as a racemic mixture, containing both S-(+)- and R-(-)-enantiomers. fda.govtandfonline.com Evidence strongly suggests that the disposition and metabolism of these enantiomers are stereoselective. nih.govcore.ac.uk Studies in postoperative patients have revealed a wide interindividual variation in the plasma concentration ratio of S-(+)- to R-(-)-ondansetron, with ratios ranging from 0.14 to 7.18. nih.govcore.ac.uk

This variability indicates that the metabolic enzymes, including CYP3A4 and CYP2D6, may process one enantiomer more efficiently than the other. nih.govcore.ac.uk Such stereoselectivity in the initial hydroxylation step would directly influence the downstream formation of conjugated metabolites. Consequently, the production of sulfated metabolites, including this compound, is likely also stereoselective, dependent on the enantiomeric composition of the hydroxylated precursors available for the sulfation reaction. nih.gov

Pharmacological and Biological Activity of Ondansetron 8 Sulfate

Assessment of Serotonin 5-HT3 Receptor Antagonism Profile of the Metabolite

Ondansetron (B39145) exerts its antiemetic effects by selectively antagonizing 5-HT3 receptors located both centrally in the chemoreceptor trigger zone and peripherally on vagal nerve terminals. drugbank.comnih.gov The primary metabolic pathway for ondansetron involves hydroxylation followed by glucuronide or sulfate (B86663) conjugation. fda.govdrugbank.com While the immediate hydroxylated metabolites may retain some pharmacological activity, the subsequent conjugation process to form sulfates, such as Ondansetron 8-sulfate, is generally understood to yield inactive compounds. nih.gov

Detailed research findings providing specific binding affinities (Ki) or functional inhibitory concentrations (IC50) for this compound at the 5-HT3 receptor are not extensively documented in publicly available scientific literature. However, the consensus in pharmacological resources indicates that the conjugated metabolites of ondansetron, including the sulfate conjugates, are not present in plasma at concentrations that would significantly contribute to the biological activity of the parent drug. fda.govdrugbank.com

Comparative Pharmacological Activity with Parent Compound (Ondansetron)

Direct comparative studies quantifying the 5-HT3 receptor antagonist activity of this compound against the parent compound, ondansetron, are scarce. The available information strongly suggests that the pharmacological activity of this compound is negligible compared to ondansetron. Ondansetron is a highly potent and selective 5-HT3 receptor antagonist, which is the basis for its clinical efficacy. drugbank.com The process of sulfation significantly increases the water solubility of the molecule, facilitating its excretion and generally leading to a loss of pharmacological activity.

Compound5-HT3 Receptor AntagonismGeneral Pharmacological Activity
OndansetronHighPotent and selective antagonist, clinically significant antiemetic effects. drugbank.com
This compoundConsidered Negligible/InactiveGenerally regarded as a pharmacologically inactive metabolite. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification of Ondansetron 8 Sulfate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of drug metabolites, enabling their separation from the parent drug and other endogenous components in biological matrices. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are two powerful techniques widely utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications for Metabolite Detection

High-performance liquid chromatography stands as a cornerstone in the analytical arsenal (B13267) for drug metabolite profiling. For the detection of Ondansetron (B39145) 8-sulfate, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

While specific HPLC methods exclusively detailing the analysis of Ondansetron 8-sulfate are not extensively documented in publicly available literature, the general principles applied to the separation of Ondansetron and its other metabolites are transferable. For instance, studies on Ondansetron often utilize C18 columns with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile (B52724) or methanol). The gradient elution, where the composition of the mobile phase is varied over time, is often preferred to achieve optimal separation of the parent drug from its more polar metabolites like the sulfate (B86663) conjugate.

The detection of this compound is typically achieved using a UV detector, as the carbazole (B46965) chromophore in its structure exhibits strong absorbance in the ultraviolet region. The selection of an appropriate wavelength, often around the absorption maximum of the analyte, is crucial for achieving high sensitivity.

Table 1: Illustrative HPLC Parameters for Ondansetron Metabolite Analysis

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 216 nm, 310 nm)

| Injection Volume | 20 µL |

High-Performance Thin Layer Chromatography (HPTLC) Applications for Metabolite Analysis

High-performance thin-layer chromatography offers a rapid and cost-effective alternative for the analysis of drug metabolites. In HPTLC, a stationary phase, typically silica (B1680970) gel, is coated on a glass or aluminum plate. The sample is applied as a small spot or band, and the plate is developed in a chamber containing a suitable mobile phase.

For the analysis of Ondansetron and its metabolites, a normal-phase HPTLC system can be employed. A mobile phase comprising a mixture of non-polar and polar solvents, such as chloroform, methanol, and ethyl acetate, can be optimized to achieve separation. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to its increased polarity from the sulfate group, this compound would be expected to have a lower Rf value (retardation factor) compared to the parent drug.

Detection in HPTLC is typically performed using a densitometer, which measures the absorbance or fluorescence of the separated spots at a specific wavelength. This allows for the quantification of the analytes.

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of drug metabolites. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantitation

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and feces. This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

In the analysis of this compound, the LC system separates the metabolite from other components. The eluent from the LC column is then introduced into the mass spectrometer. The metabolite is ionized, typically using electrospray ionization (ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at very low concentrations.

Research on the metabolism of Ondansetron has utilized LC-MS/MS to identify and quantify its various metabolites, including hydroxylated and conjugated forms. While specific MRM transitions for this compound are not always explicitly reported, they can be predicted based on its structure.

Table 2: Representative LC-MS/MS Parameters for Ondansetron Metabolite Quantification

Parameter Typical Conditions
Ionization Mode Electrospray Ionization (ESI), often in positive mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z corresponding to protonated this compound
Product Ion (Q3) Specific fragment ions of this compound

| Collision Energy | Optimized for fragmentation of the precursor ion |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metabolite Identification

Electrospray ionization mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like drug metabolites. ESI-MS is instrumental in the initial identification and structural confirmation of metabolites such as this compound.

During ESI, a solution of the analyte is sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, this would typically result in the formation of a protonated molecule [M+H]+ or a deprotonated molecule [M-H]-.

High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to determine the elemental composition of the metabolite and confirm the presence of the sulfate group. Fragmentation patterns obtained from MS/MS experiments further aid in the structural elucidation by providing information about the different parts of the molecule. For example, the loss of the SO3 group (80 Da) would be a characteristic fragmentation pathway for a sulfate conjugate. Studies on the metabolism of Ondansetron have successfully used LC/MSn and NMR to identify novel metabolites, demonstrating the power of these techniques for structural characterization nih.gov.

Spectrophotometric Approaches for Metabolite Detection

UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the detection and quantification of Ondansetron and its metabolites, provided they possess a suitable chromophore. Ondansetron has a distinct UV absorption spectrum due to its carbazole structure, with absorption maxima often reported around 216 nm, 248 nm, and 310 nm.

While spectrophotometry may lack the selectivity of chromatographic and mass spectrometric methods, it can be employed for the analysis of relatively pure samples or in combination with an extraction procedure that isolates the metabolite of interest. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

For the detection of this compound, the UV spectrum would be expected to be similar to that of the parent drug, as the sulfate conjugation does not significantly alter the primary chromophore. However, slight shifts in the absorption maxima may occur. The development of a specific spectrophotometric method for this compound would require the isolation of the pure metabolite to determine its molar absorptivity at the chosen wavelength. Given the complexity of biological samples, direct spectrophotometric analysis for a specific metabolite like this compound is challenging and generally not the preferred method for quantitative analysis in such matrices.

Enantioselective Analysis of Ondansetron and its Sulfated Metabolites

Ondansetron is a chiral molecule, and its metabolism and disposition can be stereoselective. The primary metabolic pathway involves hydroxylation, primarily at the 8-position of the indole (B1671886) ring, to form 8-hydroxyondansetron (B29592). This metabolite is then subject to Phase II conjugation, forming glucuronide or sulfate conjugates. core.ac.uk The resulting this compound is a significant metabolite. Due to the chirality of the parent compound and its metabolites, advanced analytical methods are required to separate and quantify the individual stereoisomers. In many biological samples, such as plasma from patients, hydroxylated metabolites are often not detected in their unconjugated form, indicating they are present primarily as conjugates like this compound. core.ac.uknih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for the enantiomeric separation of ondansetron and its hydroxylated metabolites, which are the immediate precursors to the sulfated forms. The separation of these stereoisomers is critical for understanding the stereoselective metabolism of the drug.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed for the simultaneous quantification of ondansetron and 8-hydroxyondansetron enantiomers in human plasma. core.ac.uknih.gov A common and effective approach involves the use of a chiral stationary phase (CSP). Specifically, cellulose-based chiral columns, such as the Chiralcel OD-R, which contains cellulose (B213188) tris-(3,5-dimethylphenylcarbamate), have proven successful in achieving enantiomeric separation for both the parent drug and its 8-hydroxy metabolite. core.ac.uknih.gov While direct chiral analysis of the intact this compound conjugate is less commonly detailed, the methods applied to its precursor are foundational. Liquid chromatography-mass spectrometry techniques permit the direct detection of intact sulfate conjugates, which display distinctive fragmentation patterns that can be used for their identification and quantification.

The following table summarizes typical chromatographic conditions used for the chiral separation of ondansetron and its key hydroxylated metabolite.

Table 1: Chiral HPLC Conditions for Ondansetron and Metabolite Enantiomers

Parameter Condition Reference
Stationary Phase Chiralcel OD-R (cellulose tris-(3,5-dimethylphenylcarbamate)) core.ac.uknih.gov
Mobile Phase 0.7 M Sodium Perchlorate-Acetonitrile (65:35, v/v) researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) with Atmospheric Pressure Chemical Ionization (APCI) core.ac.uk

| Flow Rate | 0.5 ml/min | researchgate.net |

Method Validation and Determination of Quantification Limits for Metabolite Detection

The validation of analytical methods is essential to ensure their accuracy, precision, and reliability for the quantification of drug metabolites in biological matrices. For this compound, quantification often involves the measurement of its precursor, 8-hydroxyondansetron, following an enzymatic or chemical hydrolysis step that cleaves the sulfate group. However, modern LC-MS/MS methods are capable of detecting the intact sulfate conjugate directly.

Validation procedures are conducted according to guidelines from regulatory bodies and typically assess parameters such as linearity, accuracy, precision, recovery, and the limits of detection (LOD) and quantification (LOQ). For the enantiomers of 8-hydroxyondansetron, validated LC-MS/MS methods have demonstrated high sensitivity and specificity. The lower limit of quantification (LLOQ) is a critical parameter, representing the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

One validated method established the LOD for both R-(-)- and S-(+)-8-hydroxyondansetron at 0.6 ng/mL, with a corresponding LOQ of 1.8 ng/mL. core.ac.uk The precision of such methods, measured by the relative standard deviation (RSD), is typically required to be less than 15-20%, especially at the LLOQ. core.ac.uk Recovery experiments for the enantiomers of 8-hydroxyondansetron have shown results between 85% and 91%. core.ac.uk

The table below details the established quantification limits for the enantiomers of the direct precursor to this compound.

Table 2: Quantification Limits for Ondansetron Metabolite Enantiomers

Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
R-(-)-8-hydroxyondansetron 0.6 ng/mL 1.8 ng/mL core.ac.uk
S-(+)-8-hydroxyondansetron 0.6 ng/mL 1.8 ng/mL core.ac.uk
R-(-)-ondansetron 0.5 ng/mL 1.5 ng/mL core.ac.uk

| S-(+)-ondansetron | 0.7 ng/mL | 2.1 ng/mL | core.ac.uk |

Preclinical Investigations and in Vitro Modeling of Ondansetron 8 Sulfate

In Vitro Studies of Metabolite Formation and Activity

The formation of ondansetron (B39145) 8-sulfate is a critical step in the metabolism of ondansetron, a potent 5-HT3 receptor antagonist. This process, which follows the initial hydroxylation of the parent compound to 8-hydroxyondansetron (B29592), has been the subject of various in vitro studies aimed at elucidating the enzymatic processes and cellular systems involved.

Characterization in Subcellular Fractions (e.g., Hepatic Microsomes, S9 fractions)

The biotransformation of ondansetron begins with phase I metabolism, primarily hydroxylation, which is followed by phase II conjugation reactions such as sulfation and glucuronidation. Hepatic subcellular fractions are instrumental in dissecting these sequential metabolic pathways.

Hepatic Microsomes: These preparations are rich in cytochrome P450 (CYP450) enzymes, which are responsible for the initial oxidative metabolism of ondansetron. Studies have shown that ondansetron is hydroxylated at the 7 and 8 positions of its indole (B1671886) ring within microsomes. However, microsomes are generally deficient in the cytosolic sulfotransferase (SULT) enzymes necessary for the subsequent sulfation of 8-hydroxyondansetron. Therefore, while microsomes are crucial for studying the formation of the precursor, 8-hydroxyondansetron, they are not the ideal system for investigating the formation of ondansetron 8-sulfate.

Recombinant Enzyme Studies for Substrate Specificity and Kinetic Parameters

To identify the specific enzymes responsible for the sulfation of 8-hydroxyondansetron, studies employing recombinant sulfotransferase (SULT) enzymes are necessary. These studies involve incubating 8-hydroxyondansetron with a panel of individual human SULT isoforms to determine which enzymes exhibit the highest catalytic activity towards this substrate. This approach allows for the determination of substrate specificity and the calculation of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). While the involvement of SULT enzymes in the metabolism of ondansetron is known, specific studies detailing the kinetics of 8-hydroxyondansetron sulfation by individual recombinant SULTs are not widely available in published literature.

In Vivo Animal Model Studies of this compound Disposition

Preclinical animal models, primarily rats and dogs, have been instrumental in understanding the in vivo pharmacokinetics and excretion of ondansetron and its metabolites, including this compound.

Pharmacokinetic Profiling of Sulfated Metabolites in Preclinical Animal Models

Following administration of ondansetron to preclinical species, the parent drug and its metabolites, including sulfated conjugates, can be measured in plasma over time to determine their pharmacokinetic profiles. While extensive pharmacokinetic data exists for the parent drug, ondansetron, in both rats and dogs, detailed pharmacokinetic parameters specifically for the this compound metabolite are not well-documented in publicly accessible research. The focus of most preclinical pharmacokinetic studies has been on the parent compound to establish its absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Parameters of Ondansetron in Preclinical Models

ParameterRat (8 mg/kg, IV)Dog (0.5 mg/kg, IV)Dog (1 mg/kg, IV)
Cmax -214 ng/mL nih.gov541 ng/mL nih.gov
AUC Significantly smaller in males463 ng/mlh (AUC0-8h) nih.gov1057 ng/mlh (AUC0-8h) nih.gov
Half-life (t1/2) Very short nih.gov1.9 h nih.gov1.6 h nih.gov

This table presents pharmacokinetic data for the parent drug, ondansetron, as specific data for this compound is not available.

Excretion Patterns of Sulfate (B86663) Conjugates in Animal Models

Studies in rats and dogs have established that the primary route of excretion for ondansetron and its metabolites differs from that in humans. In these preclinical species, biliary excretion is the predominant pathway for the elimination of drug-related material nih.gov. This means that a significant portion of ondansetron metabolites, including this compound, is excreted into the bile and subsequently eliminated in the feces. In contrast, the major route of excretion in humans is via the urine nih.gov.

The qualitative metabolic pathways, however, are similar across species, with hydroxylation followed by conjugation being the principal routes of metabolism nih.gov. While it is known that sulfate conjugates are major metabolites, specific quantitative data detailing the percentage of the administered ondansetron dose that is excreted as this compound in the bile and urine of rats and dogs is not extensively reported in the scientific literature.

Translational Relevance of Animal Models in Metabolite Research

Animal models are a cornerstone of preclinical drug development, serving as an intermediate step between in vitro studies and human clinical trials ijrpc.comtandfonline.com. Their primary role in metabolite research is to provide a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) within a whole, living biological system ijrpc.com. This is crucial for identifying metabolites that may be pharmacologically active or potentially toxic, and for predicting a drug's pharmacokinetic profile in humans.

However, the direct translation of findings from animal models to humans is a complex challenge due to inherent physiological and metabolic differences between species ijrpc.com. These differences can significantly impact the predictive value of preclinical findings. For example, the specific types and activity levels of metabolic enzymes, such as the cytochrome P450 family, can vary considerably between humans and common laboratory animals like rats and mice researchgate.netharvard.edu.

Key Considerations for Translational Relevance:

Predictive Value: The absence of a specific toxicity in an animal model does not guarantee its absence in humans, and conversely, toxicity in an animal may not always be relevant to human risk researchgate.net. The predictive capacity of animal models can be inconsistent across different drug classes and toxicological endpoints semanticscholar.org.

Model Selection: The choice of animal model is critical. Standard inbred or outbred rodent strains provide consistency for statistical analysis or reflect genetic diversity, respectively tandfonline.com. For metabolism studies, more advanced models are often necessary. "Humanized" animal models, particularly transgenic mice that express human drug-metabolizing enzymes, have been developed to provide a more accurate prediction of human drug metabolism and potential drug-drug interactions.

Integration with Other Models: To enhance the translational value of animal studies, it is essential to integrate the data with findings from in vitro and computational (in silico) models ijrpc.comharvard.edu. This integrated approach allows for a more robust assessment of a drug's metabolic fate and helps to refine and reduce the use of animals in research.

Ultimately, while animal models provide invaluable data on complex biological processes that cannot be replicated by simpler systems, their limitations necessitate a careful and critical approach to data interpretation and extrapolation to the human context ijrpc.com.

Model Type Advantages in Metabolite Research Limitations for Translational Relevance
Rodents (Rats, Mice) Well-characterized, relatively low cost, established disease models available.Significant differences in drug-metabolizing enzymes compared to humans can lead to poor prediction of human pharmacokinetics and metabolite profiles researchgate.net.
Non-Rodents (Dogs, Rabbits) May offer metabolic pathways more similar to humans for certain drugs. Required by regulatory agencies for toxicology testing.Ethical considerations, higher cost, and still possess species-specific metabolic differences semanticscholar.orgnih.gov.
Humanized Transgenic Mice Express specific human drug-metabolizing enzymes, offering a potentially more accurate prediction of human metabolism and metabolite formation.Do not replicate the full complexity of human physiology; the expression levels and regulation of the human enzymes may differ from the native state.

Degradation Pathways and Stability Considerations for Ondansetron and Its Metabolites

Forced Degradation Studies Under Controlled Environmental Conditions (e.g., Acidic, Basic, Oxidative, Photolytic, Thermal)

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Numerous studies have subjected the parent compound, ondansetron (B39145) hydrochloride, to forced degradation under a variety of stress conditions as mandated by regulatory guidelines. These studies have shown that ondansetron is susceptible to degradation under basic, oxidative, and photolytic conditions, while it exhibits relative stability under acidic and thermal stress. nih.goviajps.comjchps.comnano-ntp.comrjpbcs.com

However, there is no specific information available in the scientific literature regarding forced degradation studies performed on Ondansetron 8-sulfate. Consequently, data on its stability profile under acidic, basic, oxidative, photolytic, and thermal stress is currently unavailable.

Kinetic Studies of Degradation Processes Affecting Ondansetron and its Sulfated Metabolites

Kinetic studies of the degradation of ondansetron hydrochloride have been performed under various conditions, with some research indicating that the degradation follows first-order kinetics. These studies provide valuable information on the rate at which the parent drug degrades.

Q & A

Basic Research: How can researchers design experiments to synthesize and characterize Ondansetron 8-sulfate with high reproducibility?

Methodological Answer:
Synthesis protocols should include validated HPLC or LC-MS methods to confirm sulfation at the 8-position, as misisomerization can occur during sulfation reactions. For characterization:

  • Use ¹H/¹³C NMR to verify regioselectivity, focusing on chemical shifts for the sulfated quinoline ring (e.g., deshielding of adjacent protons) .
  • Validate purity (>98%) via reverse-phase HPLC with UV detection at 310 nm, referencing USP standards .
  • Include elemental analysis (C, H, N, S) to confirm stoichiometry. Reproducibility requires strict control of sulfating agent concentration (e.g., sulfur trioxide-pyridine complex) and reaction temperature (25°C ± 2°C) .

Basic Research: What analytical techniques are recommended to resolve contradictions in this compound’s teratogenic risk assessment?

Methodological Answer:
Conflicting epidemiological studies (e.g., cohort vs. case-control designs ) require meta-analytical reconciliation:

  • Data Harmonization: Pool raw datasets using covariates like maternal age, trimester-specific exposure timing, and concurrent medication use. Adjust for confounding via propensity score matching .
  • Sensitivity Analysis: Stratify by study design (e.g., exclude claims-based studies prone to misclassification bias, as in ).
  • Mechanistic Studies: Conduct in vitro placental barrier models with radiolabeled this compound to assess fetal transfer rates, paired with zebrafish embryo assays for developmental toxicity .

Advanced Research: How can pharmacokinetic modeling address interstudy variability in this compound’s metabolite bioavailability?

Methodological Answer:
Develop a physiologically based pharmacokinetic (PBPK) model incorporating:

  • CYP3A4/5 Polymorphisms: Simulate metabolite conversion rates across genotypes using in silico tools like Simcyp®.
  • Enterohepatic Recirculation: Integrate bile salt transporter (BSEP) inhibition data to predict sulfate conjugate reabsorption .
  • Validate against clinical data from controlled trials with stratified dosing (4–24 mg) and timed plasma sampling (0–48 hrs post-administration) .

Advanced Research: What statistical approaches resolve discrepancies in efficacy comparisons between this compound and other antiemetics?

Methodological Answer:
For conflicting RCTs (e.g., vs. ):

  • Bayesian Network Meta-Analysis: Rank interventions by posterior probabilities, adjusting for heterogeneity in patient cohorts (e.g., pediatric vs. adult populations).
  • Time-to-Event Analysis: Apply Cox proportional hazards models to vomiting cessation data, censoring participants at rescue medication use .
  • Dose-Response Meta-Regression: Model efficacy as a function of sulfate conjugate plasma concentrations (e.g., EC₅₀ calculations) .

Basic Research: What are best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Scaffold Modification: Introduce substituents at the indole or piperazine moieties while retaining the 8-sulfate group. Monitor steric effects via molecular docking against 5-HT₃ receptor models.
  • In Vitro Binding Assays: Use radioligand displacement (³H-GR65630) in HEK293 cells expressing recombinant 5-HT₃ receptors. Normalize data to parent Ondansetron’s IC₅₀ .
  • Stability Testing: Assess sulfate ester hydrolysis in simulated gastric fluid (pH 1.2, 37°C) over 24 hrs .

Advanced Research: How should researchers design longitudinal studies to evaluate chronic exposure effects of this compound?

Methodological Answer:

  • Cohort Selection: Enroll patients with cyclic vomiting syndrome or chemotherapy-induced nausea, tracking cumulative doses (e.g., mg/kg/year) and adverse events (ECG for QT prolongation).
  • Biomarker Integration: Measure urinary 8-sulfate conjugate excretion via UPLC-MS/MS to correlate exposure with outcomes .
  • Mixed-Effects Models: Account for intra-patient variability and missing data using repeated-measures ANOVA or GEE models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.